molecular formula C12H19N5 B11744420 1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11744420
M. Wt: 233.31 g/mol
InChI Key: JTVBZBZGMYFUFF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of 1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-propyl-1H-pyrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1,3-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-7-17-11(5-6-14-17)8-13-12-9-16(3)15-10(12)2/h5-6,9,13H,4,7-8H2,1-3H3

InChI Key

JTVBZBZGMYFUFF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC2=CN(N=C2C)C

Origin of Product

United States

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